Oglemilast

Content Navigation

Ambiguous PDE4 inhibition data due to off-target effects can derail studies. Oglemilast (GRC 3886) solves this with >7,000-fold selectivity for PDE4, delivering clean, subtype-specific blockade of PDE4B/D.

- Blocks TNF-α production (IC50 190 nM) in human whole blood, confirming target engagement in physiologically relevant conditions.

- Orally active with proven efficacy in in vivo COPD/asthma models.

- Supplied with full analytical certificates for immediate use.

CAS Number

Product Name

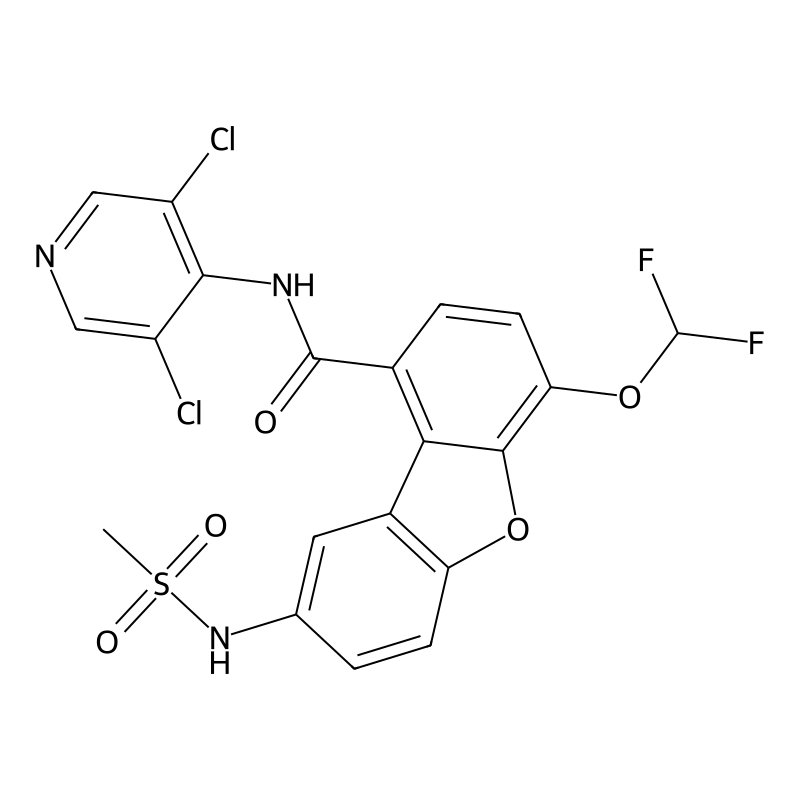

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Oglemilast (also known as GRC 3886) is a potent, second-generation, orally active inhibitor of phosphodiesterase 4 (PDE4), an enzyme class critical for regulating intracellular cyclic adenosine monophosphate (cAMP) and modulating inflammatory responses. Developed for inflammatory airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), it exhibits high selectivity for the PDE4 enzyme family. This positions it as a key tool compound for investigating cAMP-mediated pathways in immune cells and exploring therapeutic hypotheses where targeted anti-inflammatory action is required.

Research Fit

References

- [2] Oglemilast (GRC-3886). National Center for Advancing Translational Sciences (NCATS) Inxight Drugs.

- [3] Nuti, E., et al. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules. 2022, 27(15), 4964.

- [4] Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase 4 inhibitors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S279–S286.

- [5] Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in pharmacology, 9, 1048.

- [6] Vakkalanka, S. et al. (2004). Pharmacology of GRC 3886, a novel, orally active PDE4 inhibitor. American Journal of Respiratory and Critical Care Medicine, 169, A2025.

- [7] H. D. P. (2009). Pharmacology of a novel, orally active PDE4 inhibitor with a safer, wider therapeutic window. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(4), 355-367.

While compounds like Roflumilast and Apremilast also target PDE4, they are not direct substitutes for Oglemilast in a research setting. Subtle but critical differences in potency and selectivity against the four PDE4 subtypes (A, B, C, and D) dictate downstream biological effects and, importantly, the side-effect profile. For instance, the relative inhibition of PDE4B versus PDE4D is strongly linked to the therapeutic window, influencing the potential for emetic side effects. Furthermore, selectivity against other PDE families (e.g., PDE1-3, 5-7) is a key differentiator, as off-target inhibition can introduce confounding variables in experimental models. Therefore, selecting a specific inhibitor like Oglemilast is a deliberate choice to probe a distinct efficacy and selectivity profile, ensuring that experimental outcomes are attributable to a precise mechanism of action rather than a generalized class effect.

Substitution Risk

Isoform selectivity profile differs

Oglemilast's PDE4B/D inhibition ratio and family selectivity may not be replicated by roflumilast or cilomilast, shifting pathway-response interpretation.

Cellular functional activity may not transfer

TNF-α suppression potency in whole blood varies across PDE4 inhibitors; substituting compounds risks altering assay-response context.

Emesis-related endpoint context differs

Reported emesis profile in ferret models contrasts with class-level liability; direct substitution may introduce gastrointestinal confounds in vivo.

References

- [1] H. D. P. (2009). Pharmacology of a novel, orally active PDE4 inhibitor with a safer, wider therapeutic window. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(4), 355-367.

- [2] Oglemilast (GRC-3886). National Center for Advancing Translational Sciences (NCATS) Inxight Drugs.

- [3] Giembycz, M. A. (2008). Phosphodiesterase 4 inhibitors and the treatment of chronic obstructive pulmonary disease: the story so far. Expert Opinion on Investigational Drugs, 17(10), 1485-1506.

- [4] Nuti, E., et al. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules. 2022, 27(15), 4964.

PDE4B and PDE4D Inhibition Potency

Oglemilast demonstrates potent, low-nanomolar inhibition of the primary inflammatory PDE4 subtypes, PDE4B and PDE4D. Its inhibitory concentration (IC50) is 2.5 nM for PDE4B and 1.7 nM for PDE4D. This potency is comparable to the benchmark second-generation inhibitor Roflumilast, which has reported IC50 values of 0.84 nM for PDE4B and 0.68 nM for PDE4D. This establishes Oglemilast as a highly potent tool for studies targeting these key enzyme isoforms.

| Evidence Dimension | Inhibitory Potency (IC50) |

| Target Compound Data | PDE4B: 2.5 nM; PDE4D: 1.7 nM |

| Comparator Or Baseline | Roflumilast: PDE4B: 0.84 nM; PDE4D: 0.68 nM |

| Quantified Difference | Comparable low-nanomolar potency against key inflammatory subtypes. |

| Conditions | In vitro biochemical enzyme inhibition assays. |

This high potency ensures effective target engagement at low concentrations, making it a cost-effective and precise tool for in vitro and cell-based inflammatory models.

Roflumilast 0.68–2.36 nM

Cilomilast ~100–120 nM

PDE4 Family Selectivity

A critical procurement differentiator for a chemical probe is its selectivity. Oglemilast exhibits exceptionally high selectivity for the PDE4 family over all other PDE families (PDE1–3, 5–11). It was found to be over 7,000-fold more selective for PDE4 than for other PDE enzymes. This level of selectivity is crucial for ensuring that observed biological effects are due to specific PDE4 inhibition and not confounding interactions with other cAMP or cGMP signaling pathways, a risk present with less selective inhibitors.

| Evidence Dimension | Selectivity Ratio (IC50 Other PDEs / IC50 PDE4) |

| Target Compound Data | >7,000-fold |

| Comparator Or Baseline | Other PDE families (PDE1, 2, 3, 5, 6, 7, 8, 9, 10, 11) |

| Quantified Difference | Significantly higher selectivity for PDE4, minimizing potential for off-target pathway modulation. |

| Conditions | In vitro enzymatic assays across multiple human recombinant PDE families. |

For researchers needing to isolate the PDE4 pathway, this high selectivity reduces the risk of misleading data and enhances experimental reproducibility by eliminating off-target variables.

Roflumilast ~12,500-fold (estimated)

Cilomilast IC50 65–83 µM for other PDEs

TNF-α Inhibition in Human Whole Blood

Beyond enzymatic activity, Oglemilast demonstrates functional efficacy in a complex, physiologically relevant system. In human whole blood assays, it inhibited lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine TNF-α with an IC50 value of 190 nM. This confirms that its high enzymatic potency translates into effective anti-inflammatory action in a cellular context that includes plasma protein binding and cell membrane permeability, factors that can diminish the activity of other compounds. This performance provides a key functional benchmark for its use in cellular immunology research.

| Evidence Dimension | Functional Anti-Inflammatory Potency (IC50) |

| Target Compound Data | 190 nM |

| Comparator Or Baseline | LPS-induced TNF-α production |

| Quantified Difference | Potent inhibition of a key pro-inflammatory cytokine in a human translational model. |

| Conditions | Ex vivo human whole blood assay. |

This provides procurement justification for researchers who require a compound with proven functional efficacy in a complex biological matrix, not just purified enzyme activity.

1.2-fold D-selective (Roflumilast)

No emesis at 100 mg/kg (ferret)

PDE4 Pathway Analysis in Immune Cells

Due to its >7,000-fold selectivity for the PDE4 family, Oglemilast is the right choice for studies designed to isolate the specific role of PDE4 in inflammatory signaling. Its use minimizes the risk that results are contaminated by off-target effects on other phosphodiesterases, a critical requirement for generating clean, publishable data on pathway-specific mechanisms.

Preclinical Models of Respiratory Inflammation

With proven potent inhibition of PDE4B and PDE4D—the key subtypes implicated in respiratory inflammation—Oglemilast is well-suited for in vivo and ex vivo models of COPD and asthma. Its demonstrated ability to inhibit inflammatory cell infiltration in animal models supports its use as a reference compound in these disease areas.

Translational Research with a Functional Inhibitor

Oglemilast's confirmed ability to potently inhibit TNF-α production in human whole blood assays (IC50 of 190 nM) makes it a reliable tool for translational research. This evidence provides confidence that the compound will be effective in complex cellular systems, such as primary cell cultures or ex vivo tissue models, where target engagement in a physiological environment is essential.

Application Fit Matrix

References

- [1] Oglemilast (GRC-3886). National Center for Advancing Translational Sciences (NCATS) Inxight Drugs.

- [3] Giembycz, M. A. (2008). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Investigational Drugs, 17(10), 1507-1521.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Enefer S. Inflammation 2005 - Seventh World Congress. Highlights I. IDrugs.

Explore Compound Types

O4Si-4